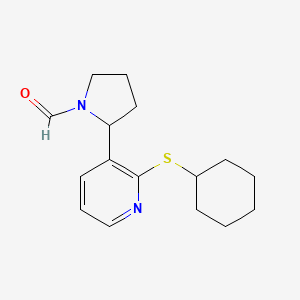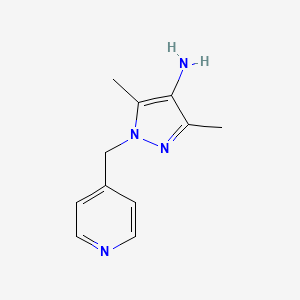![molecular formula C19H27ClN4O3 B11815362 tert-butyl 3-[(R)-2-azidoethoxy-(3-chlorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B11815362.png)
tert-butyl 3-[(R)-2-azidoethoxy-(3-chlorophenyl)methyl]piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-[®-2-azidoethoxy-(3-chlorophenyl)methyl]piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl ester group, an azidoethoxy group, and a chlorophenylmethyl group
Méthodes De Préparation
The synthesis of tert-butyl 3-[®-2-azidoethoxy-(3-chlorophenyl)methyl]piperidine-1-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of cyclization reactions starting from appropriate precursors.
Introduction of the Chlorophenylmethyl Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a chlorophenylmethyl group, often using a Friedel-Crafts alkylation reaction.
Attachment of the Azidoethoxy Group: The azidoethoxy group is introduced through a nucleophilic substitution reaction, where an azide ion replaces a leaving group on an ethoxy precursor.
Formation of the Tert-butyl Ester: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction control conditions .
Analyse Des Réactions Chimiques
Tert-butyl 3-[®-2-azidoethoxy-(3-chlorophenyl)methyl]piperidine-1-carboxylate can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the azido group to an amine group.
Substitution: The azido group can participate in substitution reactions, such as the Staudinger reduction, to form amines.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid
Applications De Recherche Scientifique
Tert-butyl 3-[®-2-azidoethoxy-(3-chlorophenyl)methyl]piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis:
Biological Studies: It can be used in studies involving azide-alkyne cycloaddition reactions, which are important in bioconjugation and labeling of biomolecules
Mécanisme D'action
The mechanism of action of tert-butyl 3-[®-2-azidoethoxy-(3-chlorophenyl)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in various biochemical assays and drug development processes. The chlorophenylmethyl group may interact with hydrophobic pockets in proteins, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Tert-butyl 3-[®-2-azidoethoxy-(3-chlorophenyl)methyl]piperidine-1-carboxylate can be compared with similar compounds such as:
Tert-butyl ®-piperidin-3-ylcarbamate: This compound lacks the azido and chlorophenylmethyl groups, making it less versatile in click chemistry applications.
Tert-butyl 3-oxopiperidine-1-carboxylate: This compound has a ketone group instead of the azidoethoxy and chlorophenylmethyl groups, leading to different reactivity and applications
These comparisons highlight the unique functional groups present in tert-butyl 3-[®-2-azidoethoxy-(3-chlorophenyl)methyl]piperidine-1-carboxylate, which contribute to its distinct chemical properties and applications.
Propriétés
Formule moléculaire |
C19H27ClN4O3 |
|---|---|
Poids moléculaire |
394.9 g/mol |
Nom IUPAC |
tert-butyl 3-[(R)-2-azidoethoxy-(3-chlorophenyl)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H27ClN4O3/c1-19(2,3)27-18(25)24-10-5-7-15(13-24)17(26-11-9-22-23-21)14-6-4-8-16(20)12-14/h4,6,8,12,15,17H,5,7,9-11,13H2,1-3H3/t15?,17-/m0/s1 |
Clé InChI |
SQSFWWNXCPXGRJ-LWKPJOBUSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCCC(C1)[C@H](C2=CC(=CC=C2)Cl)OCCN=[N+]=[N-] |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC(C1)C(C2=CC(=CC=C2)Cl)OCCN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(1E,3E)-5-[(2E)-3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene]penta-1,3-dien-1-yl]-3-ethyl-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium](/img/structure/B11815297.png)


![1-Boc-1,7-diazaspiro[3.5]nonane Oxalate](/img/structure/B11815312.png)
![N-tert-butyl-N-[carboxylato(9H-fluoren-9-ylmethyl)amino]carbamate](/img/structure/B11815318.png)
![2-(chloromethyl)-5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine dihydrochloride](/img/structure/B11815329.png)


![ethyl 4-oxo-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B11815337.png)

![A-hydroxy-6-(methoxymethoxy)-7-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester](/img/structure/B11815359.png)
